(3AR,6AR)-Tert-butyl 5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate
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Overview
Description
(3AR,6AR)-Tert-butyl 5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate is a complex organic compound with a unique structure that includes a hexahydropyrrolo[3,2-B]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,6AR)-Tert-butyl 5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of a suitable precursor under controlled conditions to form the hexahydropyrrolo[3,2-B]pyrrole core. The tert-butyl ester group is then introduced through esterification reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial levels .
Chemical Reactions Analysis
Types of Reactions
(3AR,6AR)-Tert-butyl 5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more reduced form of the compound .
Scientific Research Applications
(3AR,6AR)-Tert-butyl 5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the development of antiviral and anticancer drugs.
Mechanism of Action
The mechanism by which (3AR,6AR)-Tert-butyl 5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in biological pathways. The compound may inhibit or activate these targets, leading to changes in cellular processes. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole: This compound has a similar core structure but differs in the substitution pattern, which can lead to different chemical properties and applications.
(3aR,6aS)-5-benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione:
Uniqueness
The uniqueness of (3AR,6AR)-Tert-butyl 5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate lies in its specific substitution pattern and the presence of the tert-butyl ester group.
Properties
Molecular Formula |
C11H18N2O3 |
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Molecular Weight |
226.27 g/mol |
IUPAC Name |
tert-butyl (3aR,6aR)-5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-5-4-7-8(13)6-9(14)12-7/h7-8H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m1/s1 |
InChI Key |
YHTGHPTUAIZKDM-HTQZYQBOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1CC(=O)N2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CC(=O)N2 |
Origin of Product |
United States |
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